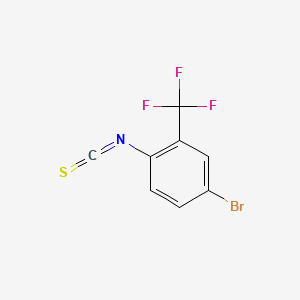

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate

Description

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (CAS 206559-46-8) is a halogenated aromatic organosulfur compound with the molecular formula C₈H₃BrF₃NS and a molecular weight of 282.08 g/mol . Key physical properties include a density of 1.6 g/cm³ and a boiling point of 278.4°C at 760 mmHg . The compound features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the isothiocyanate (-NCS) functional group. This structure confers high electrophilicity, making it reactive toward nucleophiles such as amines and thiols. It is primarily utilized in organic synthesis and pharmacological research, particularly in the development of bioactive molecules targeting ion channels or enzyme inhibitors .

Properties

IUPAC Name |

4-bromo-1-isothiocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLIKBAQYRDIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940109 | |

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-46-8, 186589-12-8 | |

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-isothiocyanato-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Oxidation: Oxidative conditions can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

Thiourea derivatives: Formed from nucleophilic substitution reactions.

Amines: Resulting from reduction reactions.

Sulfonyl derivatives: Produced through oxidation reactions.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with thiol groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the modification of enzyme activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of aryl isothiocyanates are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 4-Bromo-2-(trifluoromethyl)phenyl Isothiocyanate and Analogues

Physical Properties and Stability

- Boiling Points: The target compound has a notably high boiling point (278.4°C) compared to 3,5-bis(trifluoromethyl)phenyl isothiocyanate (63°C at 1.5 mmHg), reflecting differences in molecular symmetry and intermolecular forces .

- Density: The density of the target compound (1.6 g/cm³) is higher than non-fluorinated analogues, attributable to the electron-withdrawing -CF₃ group .

Biological Activity

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate (BTPI) is a synthetic compound known for its unique chemical structure, which includes both bromine and trifluoromethyl groups. These structural features confer distinct electronic properties that influence its biological activity. This article explores the biological mechanisms, cellular effects, and potential applications of BTPI in research and medicine.

Target of Action

Isothiocyanates, including BTPI, primarily target thiol groups in proteins. These groups are prevalent in biological systems and play crucial roles in various biochemical processes.

Mode of Action

BTPI interacts with thiol groups, leading to the modification of protein structures and functions. This interaction can alter enzyme activity and protein signaling pathways, impacting cellular functions such as metabolism and apoptosis.

Biochemical Pathways

The compound's ability to modify thiol-containing proteins suggests it may influence several biochemical pathways, including:

- Cell Signaling: Modulation of signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression: Alteration of transcription factors that control gene expression related to stress responses and cell survival.

Induction of Apoptosis

BTPI has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This process involves an increase in pro-apoptotic gene expression, leading to programmed cell death.

Impact on Cell Metabolism

Research indicates that BTPI can modulate cellular metabolism by affecting key metabolic enzymes. This modulation can result in altered energy production and nutrient utilization within cells.

Case Studies

- Cancer Cell Studies: In vitro studies have demonstrated that BTPI exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to significantly inhibit the growth of colon cancer cells (HCT-116) with an IC50 value indicating effective potency .

- Enzyme Inhibition: BTPI has been investigated for its potential as an enzyme inhibitor due to its reactivity with thiol groups. This property makes it a candidate for studying enzyme dynamics and developing therapeutic agents targeting specific enzymes involved in disease processes .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and trifluoromethyl | Induces apoptosis in cancer cells |

| 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | Isocyanate group instead of isothiocyanate | Different reactivity profile |

| 4-Bromophenyl isothiocyanate | Lacks trifluoromethyl group | Similar biological activity but less potent |

Synthetic Routes

BTPI can be synthesized through the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiophosgene (CSCl2). This reaction typically occurs in inert solvents like dichloromethane under controlled conditions to maintain the integrity of the isothiocyanate group.

Industrial Production

The industrial synthesis follows similar methods but emphasizes optimizing yield and purity through distillation or recrystallization techniques.

Q & A

Q. Table: Example FMO Energies (Hypothetical Data)

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | N=C=S group |

| LUMO | -1.8 | CF₃ and Br regions |

Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?

Methodological Answer:

- Heavy Atoms : Bromine and fluorine create strong anomalous scattering, complicating phase determination. Use high-resolution data (≤ 0.8 Å) and programs like SHELXL for refinement .

- Disorder : The CF₃ group may exhibit rotational disorder. Apply restraints (e.g., ISOR, DELU) during refinement .

- Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces thermal displacement artifacts .

Advanced: How is this compound used in asymmetric catalysis or chiral derivatization?

Methodological Answer:

It serves as a chiral building block in organocatalysis. For example:

- Thiourea Catalysts : React with chiral amines (e.g., D-mannitol-derived amines) to form hydrogen-bonding catalysts for asymmetric Henry reactions (nitroaldol). The CF₃ and Br groups enhance steric and electronic tuning .

- Derivatization of Biomolecules : Functionalize amino-modified surfaces (e.g., Au-thiolate SAMs) for biosensing. Hydrolysis sensitivity requires anhydrous conditions .

Example Workflow for Chiral Thiourea Synthesis:

Condense D-mannitol with aldehydes to form 1,3-dioxane intermediates.

Reduce azide intermediates to chiral amines.

React with this compound in THF at 0°C .

Advanced: How do steric and electronic effects influence its reactivity in multi-step syntheses?

Methodological Answer:

- Steric Hindrance : The ortho-bromo and trifluoromethyl groups hinder nucleophilic attack at the isothiocyanate group, favoring slower reaction kinetics. Use bulky bases (e.g., DBU) to mitigate steric effects .

- Electronic Effects : The electron-withdrawing CF₃ group polarizes the N=C=S bond, increasing electrophilicity. Bromine’s inductive effect further stabilizes transition states in SNAr reactions .

Advanced: What strategies mitigate hydrolysis or degradation during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.